(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone
Description
The compound “(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone” is a heterocyclic small molecule featuring a bicyclic pyrazolo[1,5-a]pyrazine core linked to a 6-methoxyindole moiety via a ketone bridge. This structure combines a nitrogen-rich bicyclic system with an indole group, a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(6-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-13-3-2-11-8-15(18-14(11)9-13)16(21)19-6-7-20-12(10-19)4-5-17-20/h2-5,8-9,18H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMFKVJRASVKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN4C(=CC=N4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions involving hydrazine derivatives and diketones. The methoxyindole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The final step involves the formation of the methanone linkage under controlled conditions, typically using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or other functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Core Heterocycle Impact: Replacement of the pyrazine core with pyrimidinone (VU0462807) or thieno[3,2-c]pyridine () alters target selectivity. Pyrazolo[1,5-a]pyrazine derivatives (e.g., BIO-2007817/8) show nanomolar potency for Parkin E3 ligase, suggesting the core’s compatibility with enzyme modulation .
- Substituent Effects: The 6-methoxyindole group in the target compound may enhance solubility compared to halogenated (e.g., 3-chlorophenyl ) or lipophilic (tetrahydroquinoline ) substituents.
Biological Activity
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone has attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound consists of a pyrazolo[1,5-a]pyrazine core linked to a methoxyindole moiety. The IUPAC name is 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(6-methoxy-1H-indol-2-yl)methanone , with a molecular formula of .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may bind to receptors, modulating their activity and affecting downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine compounds possess anticancer properties. For instance, similar compounds have demonstrated antiproliferative effects against various human cancer cell lines . This suggests that the compound may also exhibit selective cytotoxicity toward cancer cells.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related compounds has indicated efficacy against various microbial strains, making it a candidate for further exploration in antimicrobial drug development .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : A study reported that similar pyrazolo derivatives inhibited tubulin polymerization in cancer cells, leading to their antitumor effects . This mechanism could be relevant for the compound .
- Selectivity in Cancer Treatment : Research on structurally similar compounds highlighted a characteristic selectivity pattern in growth inhibition across different cancer cell lines, suggesting that this compound may also exhibit selective anticancer properties .
- Synthesis and Biological Testing : The synthesis of related pyrazolo compounds has been documented, with subsequent biological testing revealing their potential as lead compounds for drug discovery targeting specific enzymes or receptors involved in disease processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazolo core | Anticancer |
| Compound B | Methoxyindole moiety | Antimicrobial |
| This Compound | Pyrazinoindole | Anticancer/Antimicrobial |
Q & A
Q. How can chemoproteomics identify off-target interactions?
- Proteome Profiling : Use activity-based protein profiling (ABPP) with broad-spectrum probes (e.g., fluorophosphonates for serine hydrolases). Overlay with compound-treated samples to map competition .
- Thermal Shift Assay : Monitor protein thermal stability (nanoDSF) in the presence of the compound to detect binding-induced stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
